molecular formula C12H22N2O2 B1399749 tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate CAS No. 915795-05-0

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

Número de catálogo: B1399749
Número CAS: 915795-05-0
Peso molecular: 226.32 g/mol
Clave InChI: BHLVLQHHOVKCOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Azaspiro[2.4]heptane Chemistry

The exploration of azaspiro compounds began with Adolf von Baeyer’s seminal work on spirocyclic structures in the early 20th century, which laid the foundation for understanding their unique three-dimensional geometries. Azaspiro[2.4]heptane derivatives emerged as a distinct subclass in the 1960s, driven by advances in cyclopropanation and heterocyclic synthesis. A pivotal breakthrough occurred in the 2010s with the development of enantioselective hydrogenation methods, enabling the synthesis of chiral azaspiro[2.4]heptane scaffolds, such as (S)-7-amino-5-azaspiro[2.4]heptane, which became critical intermediates for quinolone antibiotics. The introduction of tert-butyl carbamate (Boc) protecting groups further expanded synthetic versatility, as seen in the preparation of (R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, which streamlined access to stereochemically pure building blocks. Recent innovations, such as flow microreactor systems, have improved scalability for industrial applications, particularly in antiviral drug development.

Nomenclature and Classification Systems

Azaspiro[2.4]heptane derivatives are named according to IUPAC guidelines, where the prefix "azaspiro" denotes a nitrogen-containing spirocyclic system. The bracketed numbers [2.4] specify the ring sizes: a two-membered cyclopropane fused to a four-membered azetidine, with the spiro carbon serving as the bridging atom. For tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate, the numbering begins at the cyclopropane ring, proceeding through the spiro carbon to the azetidine nitrogen. The "7-methyl" descriptor indicates a methyl substituent at position 7 on the azetidine ring, while the tert-butyl carbamate group is appended to the nitrogen. Classification extends to functionalized variants, such as 5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, where carboxyl and Boc groups introduce orthogonal reactivity.

Propiedades

IUPAC Name

tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLVLQHHOVKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC12CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Construction of the 5-Azaspiro[2.4]heptane Core

  • The azaspirocyclic core is often synthesized via cyclization reactions involving pyrrolidine derivatives and cyclopropane precursors.
  • One patented method (WO2017190609A1) describes a multi-step synthesis starting from substituted pyrrolidine intermediates, involving selective functional group transformations to form the spirocyclic structure with high enantiomeric excess.
  • The cyclopropane ring is introduced via dihalocarbene addition to an alkene, followed by reductive dehalogenation to yield the spirocyclic intermediate.

Boc Protection (tert-Butyl Carbamate Formation)

  • The free amine of the azaspiro intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or cesium carbonate.
  • This step is typically performed in an aprotic solvent like dichloromethane or acetonitrile at low temperatures to avoid side reactions.
  • The Boc group stabilizes the amine for further synthetic transformations and purification.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome Notes
1 Cyclopropanation Dihalocarbene addition to alkene Dihalogenated cyclopropane intermediate Key step for spiro ring formation
2 Reductive Dehalogenation Catalytic hydrogenation or Zn/acid Spirocyclic azaspiro intermediate Removes halogens, forms azaspiro core
3 Methylation Methyl iodide or methyl triflate + base 7-Methyl substituted azaspiro compound Stereocontrol critical
4 Boc Protection Di-tert-butyl dicarbonate, base, solvent tert-Butyl carbamate protected amine Stabilizes amine, facilitates purification

Research Findings and Optimization

  • The process reported in WO2017190609A1 emphasizes high efficiency and scalability for industrial production, with yields significantly improved by optimizing reaction conditions such as temperature, solvent choice, and base selection.
  • Enantiomeric purity is maintained through chiral starting materials and stereoselective steps, critical for biological activity in pharmaceutical applications.
  • The Boc protection step is optimized to minimize side reactions and maximize product purity, often monitored by HPLC and NMR analyses.

Analytical and Purity Data

  • Commercially available samples (e.g., from Enamine) report purity levels of approximately 95%, with storage recommended at 4°C to maintain stability.
  • Analytical techniques used to confirm structure and purity include NMR spectroscopy, mass spectrometry, and chromatographic methods.
  • The compound is typically isolated as an oil or crystalline solid depending on the purification method.

Análisis De Reacciones Químicas

Mitsunobu Reaction for Amine Installation

The Mitsunobu reaction is employed to convert chiral alcohols to amines, a step essential for constructing the 5-azaspiro[2.4]heptane scaffold.

Reaction Type Conditions Reagents Product Yield Reference
Mitsunobu reactionTHF, 0°C to RTDIAD, PPh₃, HN₃Chiral amine intermediate70–75% yield

Key Challenge : Scale-up inefficiencies due to stoichiometric reagent use and byproduct formation .

Boc Protection/Deprotection

The tert-butyl carbamate (Boc) group is introduced to protect the amine during synthesis and removed under acidic conditions for further functionalization.

Reaction Type Conditions Reagents Product Notes Reference
Boc protectionDCM, base (e.g., TEA)Boc anhydride ((Boc)₂O)Protected amine (tert-butyl carbamate)90–95% yield
Boc deprotectionTFA/DCM (1:1)Trifluoroacetic acid (TFA)Free amineQuantitative

Application : The Boc group ensures chemoselectivity during multi-step syntheses, particularly in the presence of reactive spirocyclic amines .

Reductive Amination

Reductive amination is utilized to form the spirocyclic amine structure, leveraging sodium borohydride or lithium aluminum hydride (LiAlH₄) as reducing agents.

Reaction Type Conditions Reagents Product Yield Reference
Reductive aminationMeOH, RTNaBH₄, acetic acid5-azaspiro[2.4]heptane derivative80–85% yield

Side Reactions : Over-reduction or epimerization may occur without precise stoichiometric control .

Stereochemical Optimization

The stereochemistry at the 7-position of the spirocyclic core is critical for biological activity. Kinetic resolution and chiral auxiliary methods are employed to enhance enantiopurity.

Strategy Conditions Outcome ee Improvement Reference
Kinetic resolutionEnzymatic catalysisSeparation of enantiomersee >99%
Chiral pool synthesisStarting from (R)-glyceraldehydeDirect stereochemical controlAvoids post-synthesis resolution

Functionalization of the Spirocyclic Core

The spiro[2.4]heptane ring undergoes further modifications, such as alkylation or cross-coupling, to introduce substituents.

Reaction Type Conditions Reagents Product Yield Reference
AlkylationDMF, K₂CO₃Methyl iodide (CH₃I)7-Methyl-5-azaspiro[2.4]heptane75–80% yield

Limitation : Steric hindrance from the spirocyclic structure may reduce reactivity in bulkier substitutions .

Stability Under Thermal and Acidic Conditions

The Boc-protected derivative exhibits stability in neutral or basic conditions but decomposes under strong acids or prolonged heating.

Condition Stability Degradation Products Reference
1M HCl, 60°C, 2hPartial decompositionFree amine, CO₂, isobutylene
100°C, 24h (neat)Stable

Comparative Reaction Efficiency

A comparison of methods for synthesizing the spirocyclic core reveals trade-offs between yield, scalability, and enantiopurity.

Method Catalyst/Reagent Yield ee Scalability Reference
Noyori hydrogenationRu-BINAP85%>95%Moderate
Enzymatic reductionBaker’s yeast60%53%Low
Mitsunobu reactionDIAD/PPh₃70%Low

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate exhibit various biological activities, including:

  • Antibacterial Properties :
    • Exhibits broad-spectrum antibacterial activity against Gram-positive bacteria and fluoroquinolone-resistant strains.
    • Demonstrated oral bioavailability exceeding 70%, allowing effective distribution in tissues beyond the central nervous system .
  • Pharmacokinetics :
    • High gastrointestinal absorption rates suggest potential for oral administration in therapeutic settings.
    • Favorable pharmacokinetic properties enhance its candidacy for drug development aimed at treating bacterial infections in various body systems .

Therapeutic Applications

The compound's unique structure and biological profile position it as a candidate for several therapeutic applications:

Potential Uses:

Application AreaDescription
Antibiotic Development As an intermediate for sitafloxacin, targeting bacterial infections resistant to conventional treatments.
Gastrointestinal Disorders Due to its high absorption rates, it may be explored for conditions requiring effective systemic delivery of drugs.
Pharmaceutical Research Investigated for its potential role in developing new classes of antimicrobial agents with improved efficacy and safety profiles.

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    A study demonstrated that this compound has significant bactericidal effects on clinically isolated strains resistant to fluoroquinolones, suggesting its utility in treating complicated infections .
  • Synthesis Optimization Research :
    Recent research focused on optimizing the synthetic route for this compound, aiming to enhance yield and reduce production costs, which is crucial for scaling up manufacturing processes for clinical use .
  • Bioavailability Assessment :
    Investigations into the pharmacokinetic profile revealed that the compound's bioavailability allows it to achieve therapeutic concentrations in various tissues, supporting its development as a systemic treatment option .

Mecanismo De Acción

The mechanism of action of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares tert-Butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate with structurally related analogs, highlighting key differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Substituents Molecular Formula MW (g/mol) CAS Number Purity Storage Hazard Statements References
tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 5-benzyl, 7-Boc C₁₈H₂₆N₂O₂ 302.41 144282-37-1 N/A 2–8°C (sealed) H302 (harmful if swallowed)
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate Unsubstituted spiro core, 7-Boc C₁₁H₂₀N₂O₂ 212.3 127199-45-5 98% N/A N/A
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate Unsubstituted spiro core, 7-Boc (R-config) C₁₁H₂₀N₂O₂ 212.3 127199-44-4 98% Refrigerated N/A
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate 7-Boc, N-methyl C₁₂H₂₂N₂O₂ 226.32 2306252-79-7 ≥97% N/A N/A
7-Tert-butoxycarbonylamino-5-azaspiro[2.4]heptane Unsubstituted spiro core, 7-Boc C₁₁H₂₀N₂O₂ 212.3 152513-88-7 97% N/A N/A

Key Observations:

Substituent Effects: The 5-benzyl derivative (CAS 144282-37-1) exhibits a higher molecular weight (302.41 vs. N-methylation (CAS 2306252-79-7) introduces steric hindrance, which may influence reactivity in subsequent deprotection or coupling reactions .

Stereochemical Variations :

  • Enantiomers like the (R)- and (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-44-4 and 127199-45-5) highlight the importance of chirality in biological activity. For example, (S)-isomers are often prioritized in drug design due to preferential target binding .

Stability and Storage :

  • Compounds with bulky substituents (e.g., benzyl) require stringent storage conditions (2–8°C) to prevent degradation, whereas simpler analogs (e.g., unsubstituted Boc derivatives) may tolerate ambient temperatures .

Actividad Biológica

Tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate is a synthetic compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. With a molecular formula of C12_{12}H22_{22}N2_2O2_2 and a molecular weight of approximately 226.32 g/mol, this compound is characterized by the presence of a tert-butyl group and a spirocyclic amine, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and favorable pharmacokinetic properties , making it a candidate for various medicinal applications. The compound's structural complexity allows it to interact effectively with biological systems.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Similar compounds have been shown to exhibit:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Cytoprotective Effects : Some studies suggest that related compounds can protect against chemically induced cytotoxicity, particularly in liver cells exposed to oxidative stress .

Study on Hepatoprotective Effects

A study investigating the hepatoprotective effects of related compounds found that they could significantly reduce cell death in hepatoma cell lines exposed to oxidative agents like tert-butyl hydroperoxide (tBHP). The protective mechanism involved modulation of apoptosis-related proteins and restoration of mitochondrial membrane potential .

Interaction Studies

Interaction studies have highlighted how this compound interacts with various biological targets. For instance, it may influence the activity of enzymes involved in metabolic pathways or interact with receptors relevant to pain modulation or neuroprotection.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective activities:

Compound NameCAS NumberSimilarityNotable Activity
(S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate127199-45-51.00Analgesic properties
(R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate127199-44-41.00Neuroprotective effects
tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate127199-54-60.94Antioxidant activity
tert-butyl (3-methylpyrrolidin-3-yl)carbamate147459-52-70.92Cytoprotective effects

This comparative analysis underscores the unique profile of tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-y)carbamate in medicinal chemistry research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.